
3-(2-Cyanoethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Cyanoethyl)benzonitrile is an organic compound with the molecular formula C10H8N2. It is a derivative of benzonitrile, where a cyanoethyl group is attached to the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyanoethyl)benzonitrile typically involves the reaction of benzonitrile with acrylonitrile in the presence of a base. The reaction proceeds via a nucleophilic addition mechanism, where the cyano group of acrylonitrile attacks the benzene ring of benzonitrile . The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, have been explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Cyanoethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents such as bromine (Br2) for halogenation or nitric acid (HNO3) for nitration are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
3-(2-Cyanoethyl)benzonitrile has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitrile groups.
Mecanismo De Acción
The mechanism of action of 3-(2-Cyanoethyl)benzonitrile involves its ability to participate in nucleophilic addition and substitution reactions. The cyano group is an electron-withdrawing group, which makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to form new carbon-carbon or carbon-nitrogen bonds .
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile: The parent compound without the cyanoethyl group.
4-(2-Cyanoethyl)benzonitrile: A positional isomer where the cyanoethyl group is attached to the para position of the benzene ring.
Acetonitrile: A simpler nitrile compound used as a solvent and intermediate in organic synthesis.
Uniqueness
3-(2-Cyanoethyl)benzonitrile is unique due to the presence of both a nitrile and a cyanoethyl group, which provides it with distinct reactivity and versatility in synthetic applications. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable compound in organic synthesis .
Propiedades
Número CAS |
18153-17-8 |
|---|---|
Fórmula molecular |
C10H8N2 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
3-(2-cyanoethyl)benzonitrile |
InChI |
InChI=1S/C10H8N2/c11-6-2-5-9-3-1-4-10(7-9)8-12/h1,3-4,7H,2,5H2 |
Clave InChI |
MBNOSTIQIBIATJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C#N)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



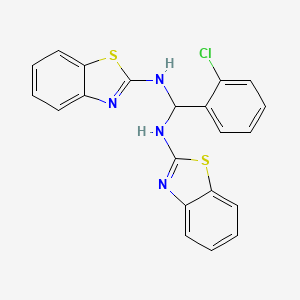
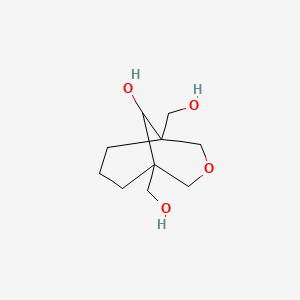
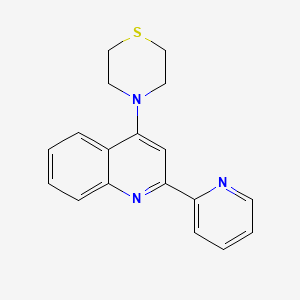

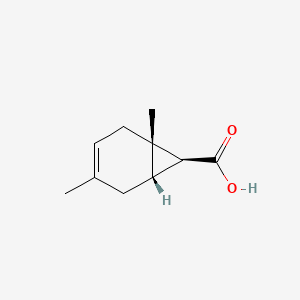
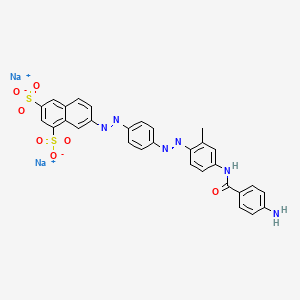

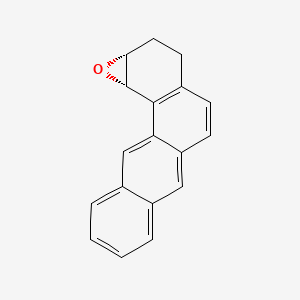
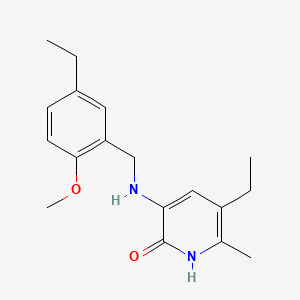
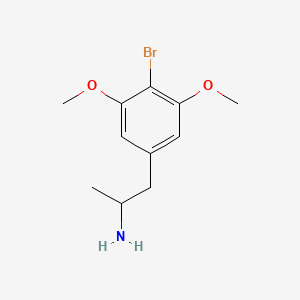
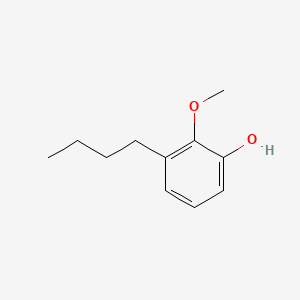
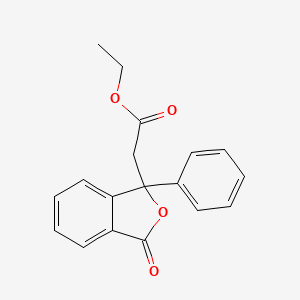
![(2S)-2-[[(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12805327.png)
